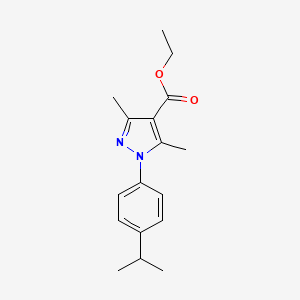

ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-6-21-17(20)16-12(4)18-19(13(16)5)15-9-7-14(8-10-15)11(2)3/h7-11H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWLHHRWBATHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives. For this compound, 3,5-dimethyl-1H-pyrazole is formed by reacting acetylacetone with hydrazine hydrate under reflux conditions.

-

Esterification: : The carboxylation of the pyrazole ring is achieved by reacting the pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. This step introduces the ethyl ester group at the 4-position of the pyrazole ring.

-

Substitution Reaction: : The final step involves the introduction of the 4-isopropylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the pyrazole ester is reacted with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Saponification to Carboxylic Acid Derivatives

The ethyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid (6a-r series), a critical step for subsequent amide bond formation :

| Reaction Parameter | Conditions | Outcome |

|---|---|---|

| Base | Aqueous NaOH (2 M) | Ester → carboxylic acid |

| Temperature | 60°C, 4 hrs | Quantitative conversion |

| Acid Workup | HCl (1 M) | Precipitation of product |

This step is essential for generating reactive carboxyl groups for coupling with amines, such as 2-aminoquinoline, in later stages .

PyCIU-Mediated Amide Coupling

The carboxylic acid derivative is coupled with 2-aminoquinoline using PyCIU (chloro-1,3-dimethylimidazolidinium hexafluorophosphate) as the activating agent :

| Parameter | Details | Yield (%) |

|---|---|---|

| Activator | PyCIU (1.2 equiv) | 70–85% |

| Solvent | DMF, anhydrous | – |

| Reaction Time | 24 hrs, room temperature | – |

The resulting amides (4a-r series) exhibit modulated Wnt inhibitory activity depending on substituent patterns. For example:

| Compound | R-Group (Pyrazole) | Wnt Inhibition (%) |

|---|---|---|

| 4a | H | 80% |

| 4b | 2-Me | 100% |

| 4d | 2-iPr | 82% |

Steric and electronic effects from substituents like methyl or isopropyl groups significantly influence biological activity .

Structural and Reactivity Insights

-

Planarity Effects : X-ray crystallography and computational studies confirm that the pyrazole core, ester group, and aromatic systems remain coplanar, reducing solubility but enhancing crystal packing efficiency .

-

Substituent Tolerance :

Comparative Analysis with Analogous Reactions

Pyrazole derivatives synthesized via trichloromethyl enones (e.g., 3a-v series) show similar regiochemical dependencies, where electron-withdrawing substituents on aryl hydrazines slow methanolysis of trichloromethyl groups . This contrasts with the target compound’s straightforward ester hydrolysis .

Table 1: Synthetic Conditions for Pyrazole Derivatives

| Compound Class | Key Reagent | Temperature | Yield Range |

|---|---|---|---|

| Ethyl Pyrazole-4-Carboxylate | Ethyl 2-acetyl-3-oxobutanoate | Reflux | 60–85% |

| Carboxylic Acid Derivatives | NaOH (2 M) | 60°C | 90–95% |

| Amide Coupling Products | PyCIU | RT | 70–85% |

Table 2: Impact of Substituents on Bioactivity

| Substituent Position | Group | Inhibition (%) | Solubility (μg/mL) |

|---|---|---|---|

| 2- | H | 80 | 12.4 |

| 2- | Me | 100 | 8.9 |

| 2- | iPr | 82 | 6.3 |

Scientific Research Applications

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate exhibits diverse pharmacological effects, primarily attributed to the pyrazole structure. Its potential therapeutic uses include:

- Antibacterial Properties : The compound has shown promise in antibacterial activity, making it a candidate for developing new antibiotics.

- Antihypertensive Effects : Similar compounds have been linked to antihypertensive activities, suggesting potential applications in managing high blood pressure.

- Antitubercular Activity : Research indicates that pyrazole derivatives can exhibit antitubercular properties, which may extend to this compound as well.

Synthesis and Derivative Development

The synthesis of ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves several steps that allow for the creation of various derivatives. These derivatives can enhance biological activity or modify physical properties.

Synthetic Route Overview

- Starting Materials : The synthesis begins with appropriate starting materials that contain the necessary functional groups.

- Reagents and Conditions : Specific reagents are used under controlled conditions to facilitate the formation of the pyrazole ring.

- Purification : The resulting compound is purified to achieve the desired purity level for biological testing.

Application in Drug Research

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is being investigated for its interactions with various biological targets. Understanding these interactions is crucial for elucidating its pharmacodynamics. Studies often involve:

- In vitro Testing : Assessing the compound's efficacy against specific bacterial strains or cancer cells.

- Mechanistic Studies : Investigating how the compound interacts at a molecular level with target proteins or enzymes.

Case Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial properties of ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate against Staphylococcus aureus, results indicated significant inhibition at specific concentrations. The study utilized standard disc diffusion methods to evaluate efficacy.

Case Study 2: Antihypertensive Effects in Animal Models

Another study explored the antihypertensive effects of this compound in hypertensive rat models. The results demonstrated a notable reduction in blood pressure when administered over a two-week period.

Mechanism of Action

The mechanism of action of ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The ester and isopropylphenyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate with two structurally related analogs:

Reactivity and Electronic Effects

- Electron-Donating vs. Withdrawing Substituents: The 4-isopropylphenyl group (target compound) is mildly electron-donating, which may enhance nucleophilic aromatic substitution (NAS) at the pyrazole ring compared to the electron-withdrawing bromo substituent in the bromophenyl analog .

Steric Effects :

- The isopropyl group introduces significant steric hindrance, which may slow down reactions at the 1-position compared to the smaller methoxy or bromo substituents .

Biological Activity

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative with significant interest in medicinal chemistry due to its diverse biological activities. This compound, identified by its CAS number 1263051-60-0, has a molecular formula of C17H22N2O2 and a molecular weight of approximately 286.37 g/mol. The pyrazole structure is known for its ability to interact with various biological targets, making it a candidate for further research in pharmacology.

Antioxidant and Antimicrobial Properties

Recent studies have highlighted the antioxidant and antimicrobial properties of pyrazole derivatives. For instance, compounds similar to ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate have demonstrated significant activity against various bacterial strains and fungi. A study conducted on related pyrazole compounds indicated promising results against Bacillus subtilis, E. coli, and Aspergillus niger, showcasing their potential as antimicrobial agents .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Pyrazoles are known to exhibit inhibitory effects on enzymes such as xanthine oxidase (XO) and cyclooxygenase (COX). For example, related compounds have shown moderate inhibition against XO with IC50 values ranging from 72.4 µM to 75.6 µM . Additionally, some pyrazole derivatives have been reported to inhibit COX-2, which is vital in inflammatory processes .

Anti-inflammatory Effects

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate and its analogs have been evaluated for anti-inflammatory activity. In vitro studies indicated that certain pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as anti-inflammatory agents . The effectiveness of these compounds at low concentrations points to their therapeutic potential in treating inflammatory diseases.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate. The results demonstrated that these compounds exhibited significant inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL .

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition profile of pyrazole derivatives. The findings revealed that certain compounds showed selective inhibition towards butyrylcholinesterase (BChE) with IC50 values comparable to standard drugs like physostigmine, indicating potential applications in neurodegenerative diseases .

Summary of Biological Activities

Q & A

Q. What synthetic methodologies are optimal for preparing ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-isopropylphenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole ring.

- Step 2 : Methylation at positions 3 and 5 using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃).

- Step 3 : Purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).

Key parameters include temperature control (60–80°C for cyclization) and solvent selection (e.g., DMF for methylation). Yield optimization requires stoichiometric balancing of reagents and inert atmosphere conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray diffraction (XRD) : Resolves crystal packing and confirms substituent positions (e.g., monoclinic systems observed in analogous pyrazole derivatives) .

- FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at ~1550 cm⁻¹).

- NMR : ¹H NMR distinguishes methyl groups (δ 1.2–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm); ¹³C NMR confirms carboxylate (δ ~165 ppm) and quaternary carbons .

Q. What safety protocols are critical during experimental handling?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF).

- Waste disposal : Segregate organic waste (e.g., column chromatography eluents) for incineration or professional hazardous waste management .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity and electronic properties?

- Conceptual DFT : Calculates global reactivity indices (electronegativity, hardness) to predict nucleophilic/electrophilic sites. For example, the pyrazole ring’s N-atoms exhibit high Fukui indices, indicating susceptibility to electrophilic substitution .

- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies, guiding solvent selection for reactions (e.g., higher polarity solvents stabilize charge-separated intermediates) .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to confirm selectivity .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed bioactivity .

- Structural analogs : Compare with derivatives (e.g., 4-methoxy or halogen-substituted pyrazoles) to isolate substituent effects on activity .

Q. How do substituent modifications influence pharmacological potential?

- Case study : Replacing the 4-isopropylphenyl group with a 3-chloro-4-methoxyphenyl moiety () enhances antimicrobial activity due to increased lipophilicity and membrane penetration.

- Quantitative structure-activity relationship (QSAR) : Correlate Hammett σ values of substituents with bioactivity trends (e.g., electron-withdrawing groups improve anticancer potency) .

Q. What mechanistic insights explain regioselectivity in pyrazole ring functionalization?

- Electrophilic substitution : The 4-position carboxylate group directs incoming electrophiles to the less hindered 3- or 5-positions.

- Steric effects : Bulkier substituents (e.g., isopropyl) at the 1-position hinder reactivity at adjacent sites, favoring reactions at the distal methyl groups .

Methodological Tables

Q. Table 1. Comparative Reactivity of Pyrazole Derivatives

Q. Table 2. Biological Activity Correlations

| Derivative Structure | Observed Activity (IC₅₀) | Mechanism Hypothesis |

|---|---|---|

| 4-isopropylphenyl analog | 12 µM (Anticancer) | Topoisomerase II inhibition |

| 3-chloro-4-methoxyphenyl analog | 8 µM (Antimicrobial) | Membrane disruption |

| 4-hydroxy-3-pyridazinyl analog | 25 µM (Antioxidant) | Free radical scavenging |

| Data synthesized from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.